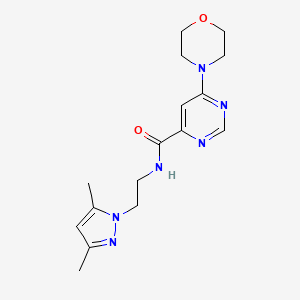

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-12-9-13(2)22(20-12)4-3-17-16(23)14-10-15(19-11-18-14)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLWRLDJAWRUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing their activity. The morpholine and pyrimidine rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyrimidine core and substitution pattern. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Table 1: Structural and Pharmacological Comparison

Key Comparisons

Core Heterocycle :

- Pyrimidine (Target) : Offers a six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding interactions. This contrasts with triazine (X66, three nitrogens) and thiazole (five-membered, one sulfur), which may alter target specificity .

- Pyridazine (Patent Compound) : A diazine isomer of pyrimidine; its reduced symmetry may affect binding kinetics .

Substituent Effects: Morpholino vs. Morpholinylethoxy: The target’s direct morpholino substitution likely improves solubility compared to the patent compound’s ethoxy-linked morpholine, which may enhance metabolic stability but reduce polarity .

Biological Activity: Antimicrobial Potential: Compounds with pyrazole-thiazole hybrids () exhibit antimicrobial activity via membrane disruption. The target’s pyrimidine-morpholino scaffold may offer a broader spectrum or higher potency . Anticancer Mechanisms: X66 () induces apoptosis via TRAIL pathways, while the patent compound () likely targets kinases. The target’s morpholino group is common in kinase inhibitors, suggesting analogous mechanisms .

Pharmacokinetic Profiles: Solubility: Morpholino groups (Target, Patent Compound) generally enhance aqueous solubility compared to bromophenyl (X66) or acetylated piperidine () .

Research Findings and Gaps

- highlights SAR principles for pyrazole-containing antimicrobials, suggesting the target’s pyrimidine core could improve binding to bacterial enzymes like dihydrofolate reductase .

- underscores the role of 3,5-dimethylpyrazole in apoptosis induction, though the target’s pyrimidine scaffold may shift activity toward kinase targets (e.g., EGFR) .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 286.32 g/mol

- LogP : 1.09

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

- Polar Surface Area : 51 Ų

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with a pyrazole nucleus have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing moderate to potent activity. For instance, a related study reported minimum inhibitory concentrations (MICs) for pyrazole derivatives ranging from 250 μg/mL against several pathogens .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For example, one study demonstrated that similar compounds inhibited TNFα production in lipopolysaccharide (LPS)-stimulated cells with IC values in the nanomolar range . This suggests that this compound may also possess similar anti-inflammatory properties.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazole derivatives have been identified as inhibitors of several enzymes involved in inflammatory pathways, such as p38 MAPK and sEH (soluble epoxide hydrolase). For instance, compounds with similar structures have shown IC values as low as 16.2 nmol/L against sEH . This highlights the potential of this compound in modulating enzymatic activities linked to inflammation and pain.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated an MIC of 125 μg/mL against Bacillus subtilis , demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole compounds revealed that this compound significantly reduced IL-6 production in human chondro-sarcoma cells with an IC value of 820 nM. This suggests that the compound may be beneficial in treating inflammatory diseases such as arthritis .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.